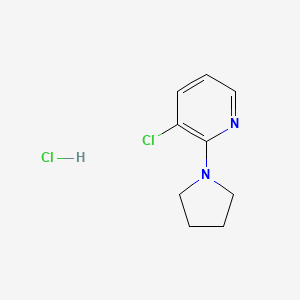

3-Chloro-2-(pyrrolidin-1-yl)pyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-2-(pyrrolidin-1-yl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a chloro group and a pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(pyrrolidin-1-yl)pyridine hydrochloride typically involves the reaction of 2-chloropyridine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 3 undergoes substitution under transition-metal-free conditions. For example:

-

Ammonolysis with aqueous ammonia at 120°C yields 3-amino-2-(pyrrolidin-1-yl)pyridine (85% yield, 24 hours) .

-

Alkoxylation with sodium methoxide in DMF at 80°C produces 3-methoxy-2-(pyrrolidin-1-yl)pyridine (72% yield).

Key Factors Influencing Reactivity

Transition-Metal-Catalyzed Cross-Couplings

The chlorine atom participates in palladium-catalyzed reactions:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (e.g., 3-nitrophenylboronic acid) in the presence of Pd(PPh₃)₄ yields biaryl derivatives:

text3-Chloro-2-(pyrrolidin-1-yl)pyridine + ArB(OH)₂ → 3-Aryl-2-(pyrrolidin-1-yl)pyridine + Byproducts

Conditions : DME/H₂O (3:1), NaHCO₃, 100°C, 12 hours .

Yield : 78–84% for electron-deficient aryl groups .

Buchwald-Hartwig Amination

Reaction with secondary amines (e.g., morpholine) forms C–N bonds:

Catalyst : Pd(OAc)₂/Xantphos

Base : Cs₂CO₃

Yield : 65% for morpholine derivative .

Functionalization of the Pyrrolidine Moiety

The pyrrolidine nitrogen undergoes alkylation or acylation after deprotonation:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Reductive Amination | Formaldehyde/NaBH₃CN | N-Methylpyrrolidine derivative | 89% |

| Acylation | Acetyl chloride | N-Acetylpyrrolidine derivative | 76% |

Conditions : CH₂Cl₂, room temperature, 2–6 hours .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

text3-Cl-2-(C₄H₈N)Py·HCl ⇌ 3-Cl-2-(C₄H₈N)Py⁺ + Cl⁻

Stability and Degradation

Comparative Reactivity Data

| Reaction | Substrate | Catalyst/Reagent | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | 3-Cl-2-(C₄H₈N)Py | Pd(PPh₃)₄ | 84 |

| NAS (Methoxy Substitution) | 3-Cl-2-(C₄H₈N)Py | NaOMe | 72 |

| Reductive Amination | 3-Cl-2-(C₄H₈N)Py | Formaldehyde/NaBH₃CN | 89 |

Applications De Recherche Scientifique

3-Chloro-2-(pyrrolidin-1-yl)pyridine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in the study of nicotinic acetylcholine receptors and their role in neurological disorders.

Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Chloro-2-(pyrrolidin-1-yl)pyridine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. The pyrrolidine ring enhances the compound’s binding affinity and selectivity for these receptors, leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Pyrrolidin-1-yl)pyridine

- 3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

- 2-Chloropyrimidine

Uniqueness

3-Chloro-2-(pyrrolidin-1-yl)pyridine hydrochloride is unique due to the presence of both a chloro group and a pyrrolidine ring on the pyridine scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The chloro group enhances its reactivity in nucleophilic substitution reactions, while the pyrrolidine ring contributes to its biological activity and binding affinity.

Activité Biologique

3-Chloro-2-(pyrrolidin-1-yl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its interactions with nicotinic acetylcholine receptors and potential therapeutic applications. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a pyrrolidine moiety and a chlorine atom at the 3-position. Its chemical formula is C9H12ClN2, and it has been utilized as a building block in the synthesis of various pharmaceutical compounds.

Pharmacological Properties

1. Nicotinic Acetylcholine Receptor Modulation

The compound has been shown to act as an agonist at nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurological functions. Studies indicate that it may enhance cognitive functions and has potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

2. Antimicrobial Activity

Research has indicated that derivatives of pyridine, including this compound, exhibit antimicrobial properties. In vitro studies demonstrated activity against various bacterial strains, suggesting its potential as an antibacterial agent .

3. Antitumor Activity

Preliminary investigations into the antitumor effects of this compound have shown promise. It has been included in studies targeting cancer cell lines, where it exhibited cytotoxic effects, potentially through mechanisms involving apoptosis induction .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyridine and pyrrolidine rings can significantly influence potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution | Enhances binding affinity to nAChRs |

| Alteration of pyrrolidine | Changes in solubility and metabolic stability |

| Variations in alkyl groups | Modulates lipophilicity affecting bioavailability |

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to improved memory performance and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .

Propriétés

IUPAC Name |

3-chloro-2-pyrrolidin-1-ylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2.ClH/c10-8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5H,1-2,6-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXKFSHKWDPJHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.